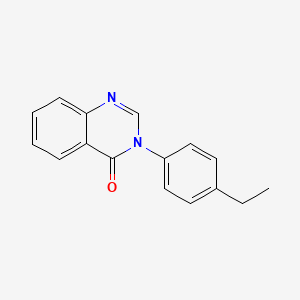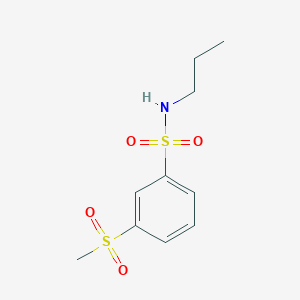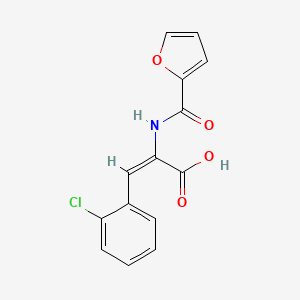
3-(4-ethylphenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethylphenyl)-4(3H)-quinazolinone, also known as EEQ, is a heterocyclic organic compound that belongs to the quinazolinone family. EEQ is a potent inhibitor of several protein kinases, including cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. EEQ has attracted significant attention in the scientific community due to its potential application in cancer treatment and other diseases.
作用机制
3-(4-ethylphenyl)-4(3H)-quinazolinone exerts its anticancer activity by inhibiting CDK4, which is a key regulator of the cell cycle. CDK4 is involved in the transition from the G1 phase to the S phase of the cell cycle, which is a critical step for cell proliferation. By inhibiting CDK4, this compound prevents cancer cells from dividing and proliferating, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). This compound has also been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and angiogenesis.
实验室实验的优点和局限性
3-(4-ethylphenyl)-4(3H)-quinazolinone has several advantages for lab experiments, including its potency, specificity, and ease of synthesis. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. This compound also has some toxicity concerns, which need to be carefully evaluated in preclinical studies.
未来方向
3-(4-ethylphenyl)-4(3H)-quinazolinone has significant potential for further research and development in cancer treatment and other diseases. Some possible future directions for this compound research include:
1. Development of more potent and selective CDK4 inhibitors based on the this compound scaffold.
2. Evaluation of the efficacy of this compound in combination with other anticancer agents, such as chemotherapy or immunotherapy.
3. Investigation of the molecular mechanisms underlying the anticancer activity of this compound, including its effects on gene expression and signaling pathways.
4. Development of more effective drug delivery systems for this compound, such as nanoparticles or liposomes, to improve its bioavailability and efficacy.
5. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies to assess its potential for clinical use.
Conclusion:
This compound is a promising compound with significant potential for cancer treatment and other diseases. Its inhibition of CDK4 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for drug development. Further research is needed to fully understand the molecular mechanisms underlying its anticancer activity and to evaluate its safety and efficacy in preclinical and clinical studies.
合成方法
The synthesis of 3-(4-ethylphenyl)-4(3H)-quinazolinone involves several steps, including the reaction between 4-ethylbenzoyl chloride and o-phenylenediamine in the presence of a base, followed by cyclization using a Lewis acid catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
3-(4-ethylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential application in cancer treatment. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
属性
IUPAC Name |
3-(4-ethylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-12-7-9-13(10-8-12)18-11-17-15-6-4-3-5-14(15)16(18)19/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNAEQODLNVUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5329478.png)
![1-{[2-chloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5329488.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5329490.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5329498.png)
![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5329514.png)
![N,3,3-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5329528.png)
![1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5329530.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329532.png)
![N-butyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5329535.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5329548.png)
![2-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5329556.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5329562.png)